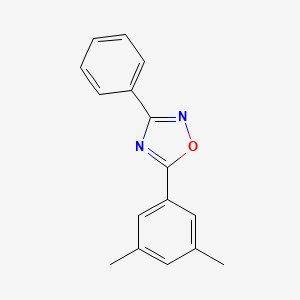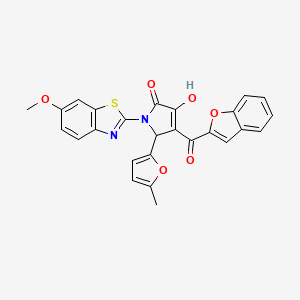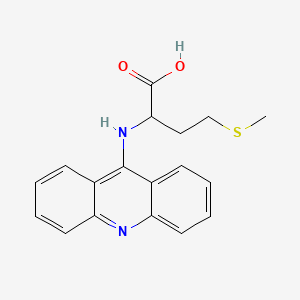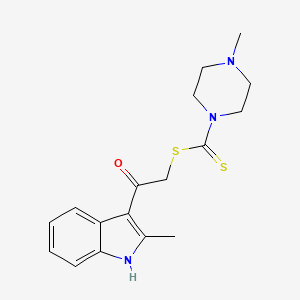![molecular formula C16H18FN5O3 B11577243 2-[(Z)-{2-[5-fluoro-4-(morpholin-4-yl)pyrimidin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol](/img/structure/B11577243.png)
2-[(Z)-{2-[5-fluoro-4-(morpholin-4-yl)pyrimidin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-{2-[5-FLUORO-4-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-METHOXYPHENOL is a complex organic compound that features a fluorinated pyrimidine ring, a morpholine moiety, and a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-{2-[5-FLUORO-4-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-METHOXYPHENOL typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated pyrimidine ring, followed by the introduction of the morpholine group. The final steps involve the formation of the hydrazone linkage and the attachment of the methoxyphenol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenol group, leading to the formation of quinones.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to hydrazine derivatives.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-[(Z)-{2-[5-FLUORO-4-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-METHOXYPHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 2-[(Z)-{2-[5-FLUORO-4-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-METHOXYPHENOL involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Heparinoid: Compounds similar to heparin found in marine organisms.
Uniqueness
2-[(Z)-{2-[5-FLUORO-4-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-METHOXYPHENOL is unique due to its combination of a fluorinated pyrimidine ring, a morpholine moiety, and a methoxyphenol group
Properties
Molecular Formula |
C16H18FN5O3 |
|---|---|
Molecular Weight |
347.34 g/mol |
IUPAC Name |
2-[(Z)-[(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol |
InChI |
InChI=1S/C16H18FN5O3/c1-24-13-4-2-3-11(14(13)23)9-19-21-16-18-10-12(17)15(20-16)22-5-7-25-8-6-22/h2-4,9-10,23H,5-8H2,1H3,(H,18,20,21)/b19-9- |
InChI Key |
GJBRIYOPTRHHCO-OCKHKDLRSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N\NC2=NC=C(C(=N2)N3CCOCC3)F |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC2=NC=C(C(=N2)N3CCOCC3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{3,9-dioxo-1-[4-(propan-2-yl)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11577160.png)

![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11577183.png)
![(3E)-3-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11577193.png)
![2-{[(2-methoxyphenyl)amino]methyl}-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B11577199.png)
![2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11577210.png)
![2-(ethylsulfanyl)-5-(4-hydroxy-3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11577212.png)
![1-{1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11577220.png)


![(5Z)-5-(4-fluorobenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11577247.png)

![4-{[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]methyl}-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B11577251.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B11577252.png)
